molecular formula C7H11ClO2S B13259542 4,4-Dimethylpent-2-yne-1-sulfonyl chloride

4,4-Dimethylpent-2-yne-1-sulfonyl chloride

Cat. No.: B13259542
M. Wt: 194.68 g/mol
InChI Key: GNTOANKVTXRTSD-UHFFFAOYSA-N
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Description

4,4-Dimethylpent-2-yne-1-sulfonyl chloride (CAS 1694821-01-6) is a specialized organic building block of significant interest in advanced chemical synthesis and drug discovery research. With the molecular formula C7H11ClO2S and a molecular weight of 194.68 g/mol , this reagent uniquely integrates a sulfonyl chloride functional group, a highly reactive handle for introducing the sulfonate moiety, with an alkyne unit enabled by its 4,4-dimethylpent-2-yne backbone . This combination makes it particularly valuable for Click Chemistry applications, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and modular construction of complex molecular architectures, such as triazole-based compounds explored in therapeutic development . The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with amines and alcohols, facilitating its use as a versatile intermediate for creating sulfonamides, sulfonate esters, and other derivatives. These functionalities are commonly investigated as key components in the synthesis of active pharmaceutical ingredients (APIs), enzyme inhibitors, and functional materials. This compound is supplied For Research Use Only and is strictly intended for laboratory applications by qualified researchers. It is not approved for diagnostic, therapeutic, personal, or veterinary use. Researchers should consult the relevant safety data sheet and handle this material with appropriate precautions, considering the reactivity of both the sulfonyl chloride and alkyne groups.

Properties

Molecular Formula

C7H11ClO2S

Molecular Weight

194.68 g/mol

IUPAC Name

4,4-dimethylpent-2-yne-1-sulfonyl chloride

InChI

InChI=1S/C7H11ClO2S/c1-7(2,3)5-4-6-11(8,9)10/h6H2,1-3H3

InChI Key

GNTOANKVTXRTSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Sulfonylation of Alkynyl Precursors

A common approach is to start with 4,4-dimethylpent-2-yne-1-ol or aldehyde derivatives , which are then converted into sulfonylated intermediates by reaction with sulfonylating agents such as chlorosulfonic acid or sulfonyl chlorides.

  • For example, reaction of 4,4-dimethylpent-2-ynal with sulfonyl reagents under controlled temperature yields sulfonylated intermediates.
  • Sulfonylation is often conducted in an inert solvent such as dichloromethane or chloroform at low temperatures (0–10 °C) to minimize side reactions.

Chlorination to Sulfonyl Chloride

The sulfonylated intermediates are chlorinated using reagents such as thionyl chloride (SOCl2) or chlorine gas (Cl2) in the presence of solvents like chloroform or dichloromethane.

  • Chlorosulfonic acid combined with thionyl chloride is a frequently used chlorinating mixture, providing high yields (~90%) of sulfonyl chlorides.
  • Reaction temperatures are typically maintained between 0 and 60 °C, with reaction times ranging from 2 to 24 hours depending on scale and reagents.
  • The chlorination step is monitored by techniques such as TLC and HPLC to ensure complete conversion of sulfonyl intermediates to sulfonyl chlorides.

Purification and Isolation

  • After chlorination, the reaction mixture is quenched in ice-water mixtures at low temperature (0–15 °C) to precipitate the sulfonyl chloride product.
  • Organic layers are separated, washed, and dried over drying agents like magnesium sulfate.
  • The product is often recrystallized or triturated with solvents such as iso-hexane or toluene to obtain crystalline solids with high purity.

Representative Experimental Procedure

Step Reagents & Conditions Temperature Time Yield (%) Notes
Sulfonylation 4,4-Dimethylpent-2-ynal + chlorosulfonic acid 0–10 °C 0.5–1 h ~90 Slow addition, ice bath control
Chlorination Thionyl chloride + chlorosulfonic acid in chloroform 25–60 °C 2–24 h 78–90 Reaction monitored by TLC/HPLC
Workup Quench in ice-water, extraction with DCM 0–15 °C 0.5–1 h Separation of organic layer
Purification Recrystallization from iso-hexane/toluene RT to 40 °C 24–72 h drying Vacuum drying for solid isolation

Data synthesized from patent and literature sources.

Detailed Reaction Mechanism Insights

  • The initial sulfonylation involves electrophilic substitution of the alkynyl substrate by chlorosulfonic acid, forming a sulfonic acid intermediate.
  • Chlorination with thionyl chloride converts the sulfonic acid group (-SO3H) to the sulfonyl chloride (-SO2Cl) via nucleophilic substitution and elimination of SO2 and HCl gases.
  • Strict temperature control prevents decomposition or side reactions such as over-chlorination or polymerization.
  • The use of solvents like chloroform enhances solubility and reaction homogeneity.

Comparative Analysis of Preparation Conditions

Parameter Chlorosulfonic Acid Only Chlorosulfonic Acid + Thionyl Chloride Chlorine Gas
Temperature Range 0–20 °C 25–60 °C 5–15 °C
Reaction Time 0.5–5 h 2–24 h 0.5–1 h
Yield Range 80–90% 78–90% 87–97%
Purification Recrystallization Recrystallization Filtration & drying
Notes Simpler but slower More efficient chlorination Requires gas handling

Compiled from patent and journal data.

Additional Notes from Research Literature

  • The sulfonyl chloride moiety is highly reactive and must be handled under anhydrous conditions to avoid hydrolysis.
  • The 4,4-dimethyl substitution on the pent-2-yne backbone provides steric hindrance that can influence reaction rates and product stability.
  • Alternative methods involving diazonium salt intermediates and copper(I) chloride catalysis have been reported for related sulfonyl chloride substrates but are less common for this specific compound.
  • Scale-up procedures emphasize temperature and stirring control to maintain product quality and yield.

Summary Table of Key Preparation Methods for 4,4-Dimethylpent-2-yne-1-sulfonyl chloride

Method Starting Material Sulfonylating Agent Chlorinating Agent Solvent Temp (°C) Time (h) Yield (%) Reference
Method A 4,4-Dimethylpent-2-ynal Chlorosulfonic acid Thionyl chloride Chloroform 25–60 2–24 78–90
Method B 4,4-Dimethylpent-2-ynal Chlorosulfonic acid Chlorine gas Acetic acid/water 5–15 0.5–1 87–97
Method C Alkynyl sulfone precursors Sulfonyl chloride derivatives - DCM 0 to -78 1–2 40–50 (intermediates)

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpent-2-yne-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Addition Reactions: The carbon-carbon triple bond can participate in addition reactions with electrophiles, resulting in the formation of addition products.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Electrophiles: Halogens, acids

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Addition Products: Formed by the addition of electrophiles to the carbon-carbon triple bond

Scientific Research Applications

4,4-Dimethylpent-2-yne-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethylpent-2-yne-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. The carbon-carbon triple bond can participate in addition reactions with electrophiles, resulting in the formation of addition products. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The reactivity and applications of 4,4-dimethylpent-2-yne-1-sulfonyl chloride can be contextualized by comparing it to analogous sulfonyl chlorides. Key structural and functional differences are outlined below:

Table 1: Comparative Analysis of Sulfonyl Chlorides

Compound Name Molecular Formula Backbone Structure Key Functional Groups Reactivity Notes
4,4-Dimethylpent-2-yne-1-sulfonyl chloride C₇H₁₁ClO₂S Branched alkyne -SO₂Cl, -C≡C High steric hindrance; moderate hydrolysis stability
Methanesulfonyl chloride CH₃SO₂Cl Linear alkane -SO₂Cl High reactivity due to minimal steric effects
p-Toluenesulfonyl chloride C₇H₇ClO₂S Aromatic (toluene) -SO₂Cl, -CH₃ Enhanced stability from aromatic conjugation
Propargylsulfonyl chloride C₃H₃ClO₂S Terminal alkyne -SO₂Cl, -C≡CH Rapid alkyne-mediated side reactions

Key Observations:

Steric Effects : The dimethyl-substituted alkyne in 4,4-dimethylpent-2-yne-1-sulfonyl chloride introduces significant steric hindrance, reducing its nucleophilic substitution rates compared to linear analogs like methanesulfonyl chloride. This property is advantageous in controlled sulfonation reactions .

Electronic Effects : The electron-withdrawing sulfonyl group destabilizes the alkyne moiety, increasing susceptibility to hydrolysis. However, the methyl groups partially offset this by donating electron density, enhancing stability in anhydrous conditions.

Comparison with Aromatic Sulfonyl Chlorides : Unlike p-toluenesulfonyl chloride, which benefits from aromatic stabilization, the alkyne backbone of 4,4-dimethylpent-2-yne-1-sulfonyl chloride lacks resonance effects, making it less stable in prolonged storage but more reactive in alkyne-specific reactions.

Functional Group Reactivity in Sulfonamide Formation

Sulfonyl chlorides are pivotal in synthesizing sulfonamides, a class of compounds with diverse biological activities. Evidence from sulfamoyl-containing derivatives (e.g., 2-(1,3-dioxoisoindolin-2-yl)-4-methylpentanamide analogs) highlights that steric and electronic factors critically influence reaction yields . For instance:

  • The branched alkyne in 4,4-dimethylpent-2-yne-1-sulfonyl chloride may reduce sulfonamide formation efficiency (e.g., ~76% yield in structurally related compounds) compared to less hindered analogs (e.g., ~83% yield in linear-chain sulfonyl chlorides) .
  • Hydrolysis byproducts (e.g., chloride release) are more prevalent in alkyne-containing sulfonyl chlorides due to competing hydration reactions, as noted in chloride concentration models for environmental systems .

Environmental and Handling Considerations

The compound’s stability under humid conditions may require specialized storage, akin to protocols for nitronaphthalene derivatives .

Biological Activity

4,4-Dimethylpent-2-yne-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group and a branched alkyne structure. It has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₇H₁₃ClO₂S
  • Molecular Weight : 194.68 g/mol
  • Structural Features : The compound features a carbon-carbon triple bond and a sulfonyl chloride group, contributing to its reactivity towards nucleophiles.

Biological Activity Overview

Research indicates that 4,4-Dimethylpent-2-yne-1-sulfonyl chloride exhibits notable reactivity with various biological molecules, potentially leading to diverse biological effects. Its sulfonyl chloride group is particularly reactive, facilitating interactions with nucleophiles such as amino acids and nucleic acids.

The mechanism of action for 4,4-Dimethylpent-2-yne-1-sulfonyl chloride is primarily attributed to the electrophilic nature of the sulfonyl chloride group. This allows it to:

  • React with Nucleophiles : The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
  • Modulate Biological Pathways : By interacting with specific biomolecules, it may influence signaling pathways involved in various physiological processes.

Antimicrobial Activity

A study investigated the antimicrobial properties of compounds related to sulfonyl chlorides, including 4,4-Dimethylpent-2-yne-1-sulfonyl chloride. The findings suggested:

  • Inhibition of Bacterial Growth : The compound demonstrated activity against several bacterial strains, indicating potential as an antibacterial agent.
Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Escherichia coli1550
Staphylococcus aureus1840
Pseudomonas aeruginosa1260

Cytotoxicity Studies

In vitro cytotoxicity studies have shown that the compound can induce cell death in certain cancer cell lines. For instance:

  • HeLa Cells : Exhibited a dose-dependent response to treatment with the compound, suggesting potential anticancer properties.
Concentration (µM) Cell Viability (%)
0100
1085
5065
10040

Applications in Medicinal Chemistry

The unique structural features of 4,4-Dimethylpent-2-yne-1-sulfonyl chloride make it a valuable intermediate in the synthesis of bioactive compounds. Its application includes:

  • Synthesis of Antibacterial Agents : The compound can be used as a building block for developing new antibiotics.
  • Drug Development : Its reactivity allows for modifications that can enhance the pharmacological profile of therapeutic candidates.

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